Cyclopentylmethanol;iron

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

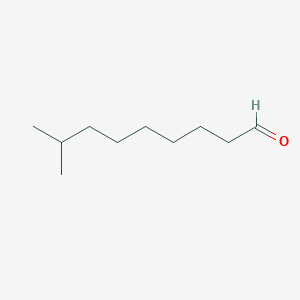

Cyclopentylmethanol (CPM) is a cyclic ether that has been used in various scientific research applications. It is a versatile compound that can be used as an organic solvent, a reagent in organic synthesis, and a starting material for the preparation of other compounds. CPM can also be used as a catalyst in the synthesis of iron-containing compounds.

Scientific Research Applications

Nanotechnology and Environmental Science

Iron oxide nanoparticles, including those modified with cyclopentylmethanol;iron, show promise in environmental remediation. They are used in water and soil treatment due to their ability to remove contaminants effectively. For instance, nanoscale zero-valent iron (nZVI) particles are highlighted for their high reactivity and efficiency in degrading pollutants in contaminated sites, offering an in situ remediation technique that is less invasive and potentially more cost-effective than traditional methods (Zhao et al., 2016). Furthermore, these materials are being explored for their utility in activating advanced oxidation processes (AOPs), a technique that generates reactive species capable of breaking down recalcitrant pollutants in wastewater (Luo et al., 2020).

Biomedical Applications

Iron-based nanoparticles, potentially including this compound-modified materials, find significant applications in biomedicine, particularly in diagnostics and therapy. They are used as contrast agents in magnetic resonance imaging (MRI) to improve the visibility of internal body structures. Additionally, these nanoparticles have therapeutic applications, such as in targeted drug delivery systems and hyperthermia treatment for cancer, where they are used to selectively heat tumor cells without affecting surrounding healthy tissue. Studies also explore their role in antibacterial, antifungal, and anticancer activities, demonstrating the versatility of iron oxide nanoparticles in addressing a range of biomedical challenges (Sangaiya & Jayaprakash, 2018).

Material Science

In material science, the focus on this compound and similar compounds extends to developing nanocomposites with enhanced properties for a variety of applications. For example, the combination of gold and iron oxide nanoparticles yields materials that have both magnetic and plasmonic properties, making them suitable for applications ranging from catalysis to environmental sensing and beyond. The synthesis and coating methods of these biocompatible nanocomposites are critical for optimizing their functionality and ensuring their safe use in both environmental and biomedical applications (Dheyab et al., 2020).

Mechanism of Action

Target of Action

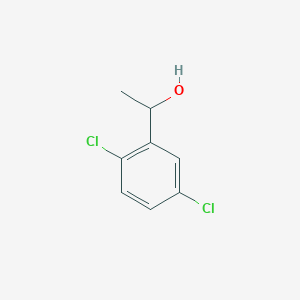

Cyclopentylmethanol is a compound with the molecular formula C6H12O . It is also known by other names such as (hydroxymethyl)cyclopentane and cyclopentylcarbinol

Mode of Action

The mode of action of Cyclopentylmethanol;iron is not well-documented in the literature. The interaction of this compound with its potential targets and the resulting changes are yet to be fully understood. It’s important to note that the mode of action can vary depending on the specific biological context and the presence of other compounds .

Biochemical Pathways

For instance, siderophores, which are small molecules known for their high iron binding capacity, are essential for all life forms requiring iron . They are synthesized via nonribosomal peptide synthetase (NRPS) and non-NRPS pathways . .

Safety and Hazards

Future Directions

Biochemical Analysis

Cellular Effects

Iron is known to play vital roles in cellular functions, including enzymatic processes, oxygen transport, and immune response

Molecular Mechanism

Iron can interact with various biomolecules and influence gene expression, enzyme activity, and binding interactions . The specific molecular mechanisms involving Cyclopentylmethanol;iron are not documented in the literature.

Metabolic Pathways

Iron is involved in various metabolic pathways, including those related to oxygen transport and enzymatic processes

Transport and Distribution

Iron is known to be transported and distributed via various proteins and transporters . The specific transporters or binding proteins that this compound interacts with, as well as any effects on its localization or accumulation, are not documented in the literature.

properties

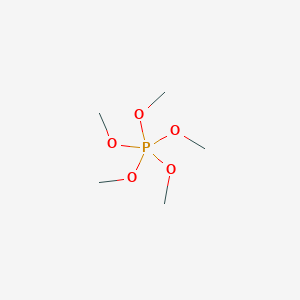

InChI |

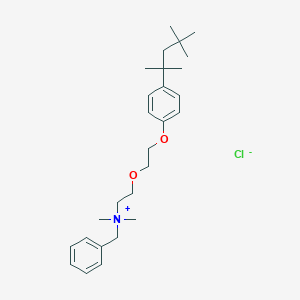

InChI=1S/2C6H7O.Fe/c2*7-5-6-3-1-2-4-6;/h2*1-4,7H,5H2; |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZFFYTNSKVXIYIE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

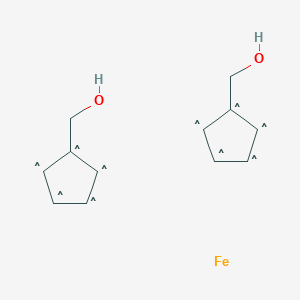

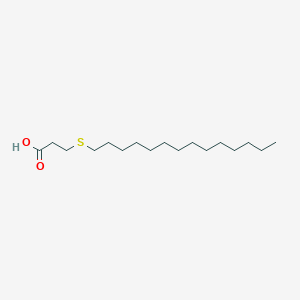

Canonical SMILES |

[CH]1[CH][CH][C]([CH]1)CO.[CH]1[CH][CH][C]([CH]1)CO.[Fe] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

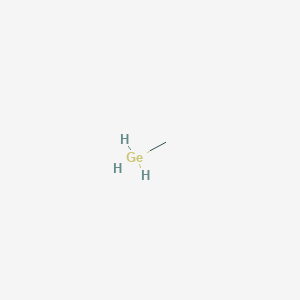

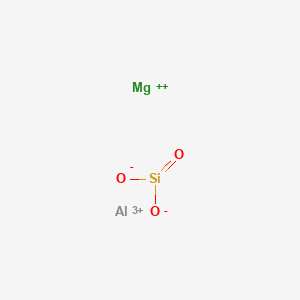

Molecular Formula |

C12H14FeO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.08 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Bicyclo[2.2.2]octan-1-amine](/img/structure/B72785.png)